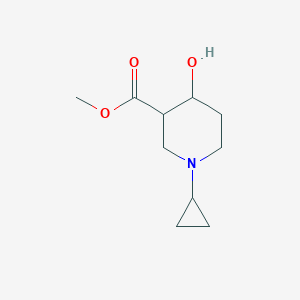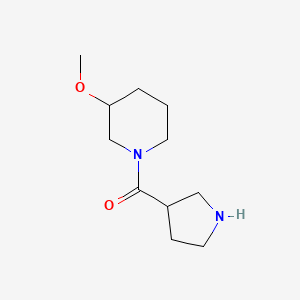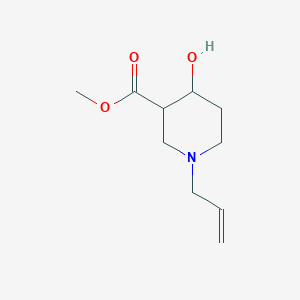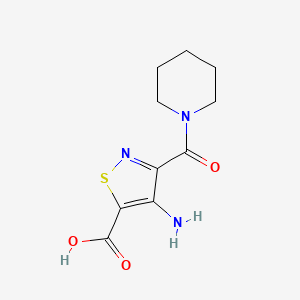![molecular formula C10H11N3O3 B1478545 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2091119-16-1](/img/structure/B1478545.png)
4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Overview
Description
4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Derivatives
The synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a]pyrazine-4-carboxylates showcases the versatility of pyrazolo[1,5-a]pyrazine derivatives in the creation of novel heterocyclic compounds. Through palladium-catalyzed carbonylation and subsequent reactions, various novel 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines were synthesized, demonstrating the compound's utility in expanding the chemical space of heterocyclic chemistry (Tsizorik et al., 2020).
Development of Disperse Dyes
The application of pyrazolo[1,5-a]pyrazine derivatives in the development of disperse dyes for polyester fibers highlights their potential in material science. Through condensation reactions and further processing, 5-hetarylpyrazolo[3,4-b]pyrazines were synthesized and applied as disperse dyes, demonstrating their fastness properties on polyester. This application signifies the role of such compounds in textile engineering and dye chemistry (Rangnekar & Dhamnaskar, 1990).
Antibacterial Activity Exploration
Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized to explore their antibacterial activities. This research demonstrates the potential biomedical applications of pyrazolo[1,5-a]pyrazine derivatives, particularly in discovering new antibacterial agents. The sulfamide derivative showcased significant activity against both Gram-positive and Gram-negative bacteria, indicating the compound's utility in antimicrobial drug discovery (Bildirici et al., 2007).
Supramolecular Chemistry
The study of the recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids, including derivatives similar to 4-ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid, provides insights into the role of such compounds in crystal engineering. This research contributes to the understanding of how molecular features correlate with supramolecular assembly, facilitating the design of materials with desired properties (Vishweshwar et al., 2002).
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyrazine-8-carboxylates and pyrazolo[1,5-a]pyrazine-4-carboxamides have been used as substrates for the preparation of compounds exhibiting the properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins .
Mode of Action
It is known that similar compounds interact with their targets to inhibit or modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect pathways involving phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, and sirtuins . These pathways play crucial roles in cellular processes such as cell growth, inflammation, extracellular matrix remodeling, and aging, respectively .
Result of Action
Related compounds have been shown to inhibit or modulate the activity of their targets, leading to changes in cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, derivatives of pyrazolo[1,5-a]pyrazine-4-carboxylates have been shown to act as inhibitors of phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases . These interactions are crucial for the compound’s potential therapeutic applications, particularly in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazolo[1,5-a]pyrazine-4-carboxamides, derived from this compound, have been claimed as modulators of the integrated stress pathway . This modulation plays an important role in the treatment of diseases by affecting cellular responses to stress and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s derivatives have been shown to inhibit key enzymes such as phosphoinositide-3 kinase and p-38 kinase . These interactions result in the modulation of signaling pathways that are critical for cell survival, proliferation, and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s derivatives maintain their activity over extended periods, making them suitable for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, derivatives of the compound have been used in preclinical studies to evaluate their efficacy and safety profiles . These studies help determine the optimal dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s derivatives have been shown to affect the activity of key metabolic enzymes, influencing the overall metabolic state of cells . Understanding these interactions is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites is essential for its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is important for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Properties
IUPAC Name |
4-ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-9-8-4-7(10(14)15)12-13(8)5-6(2)11-9/h4-5H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFWLUIQXBXNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CN2C1=CC(=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid](/img/structure/B1478472.png)
![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)


![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1478482.png)



